3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide
Description
3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide is a benzamide derivative featuring a complex substitution pattern. Its structure includes:
- A central benzamide backbone with 3,5-dichloro and 4-methoxy substituents.
- N-(2-fluorobenzyl): A fluorinated benzyl group attached to the amide nitrogen.
- N-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfonated tetrahydrothiophene ring, which introduces a sulfone moiety.
The sulfone group and fluorinated substituents likely enhance polarity and metabolic stability compared to simpler benzamides .
Properties
Molecular Formula |
C19H18Cl2FNO4S |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H18Cl2FNO4S/c1-27-18-15(20)8-13(9-16(18)21)19(24)23(14-6-7-28(25,26)11-14)10-12-4-2-3-5-17(12)22/h2-5,8-9,14H,6-7,10-11H2,1H3 |
InChI Key |
IFLQVZHWEFMCCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine, such as 2-fluorobenzylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol derivative reacts with the benzamide intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide exhibit significant antimicrobial properties. A study focusing on related benzamide derivatives demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that the introduction of halogen atoms (like chlorine) enhances the lipophilicity and bioactivity of the compounds .
Anticancer Properties
Recent studies have explored the anticancer potential of similar benzamide derivatives. The presence of a thiophene ring and halogen substituents has been linked to increased cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs were tested against human breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation .
Herbicidal Activity
Compounds containing the thiophene moiety have been investigated for their herbicidal properties. Research has shown that certain benzamide derivatives can inhibit plant growth by affecting photosynthetic pathways. A study reported that derivatives with dichloro substitutions exhibited significant herbicidal activity against common weeds, making them candidates for agricultural applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, a series of this compound derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with higher lipophilicity demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The findings suggest a potential pathway for developing new antibiotics based on this chemical framework .
Case Study 2: Cancer Cell Proliferation Inhibition
A comparative analysis was conducted on the cytotoxic effects of various benzamide derivatives on MCF-7 cells. The study revealed that modifications to the aromatic ring significantly affected the compounds' ability to inhibit cell growth. Notably, the presence of electron-withdrawing groups like chlorine was found to enhance cytotoxicity, indicating a promising avenue for further research into anticancer therapies .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives documented in the literature. Below is a comparative analysis based on substituents, synthesis, and spectral properties:
Structural Analogues and Substituent Effects
Spectral and Physical Properties
- IR Spectroscopy :
- 1H-NMR :
Functional Group Impact
- Sulfone Group: Enhances water solubility and hydrogen-bonding capacity compared to non-sulfonated analogs like diflubenzuron .
- Fluorine Substituents: The 2-fluorobenzyl group may improve membrane permeability and bioavailability relative to non-fluorinated benzamides .
Data Tables
Table 1: Key Spectral Data of Comparable Compounds
Table 2: Substituent Effects on Physicochemical Properties
Biological Activity
3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C18H19Cl2N2O5S
- Molecular Weight : 432.3 g/mol
The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. The activation of these channels can influence neuronal excitability and neurotransmitter release.
Table 1: Biological Activity Summary
| Activity Type | Target | Potency (nM) | Efficacy (%) |
|---|---|---|---|
| GIRK1/2 Activation | GIRK Channels | 137 ± 23 | 95 ± 2 |
| GIRK1/4 Activation | GIRK Channels | 702 ± 211 | 76 ± 4 |
Note: Values are mean potency and efficacy obtained from multiple determinations.
Study on GIRK Channel Activation
In a recent study focusing on the activation of GIRK channels, compounds similar to this compound were evaluated for their efficacy and potency. The results indicated that the compound exhibited significant activation of GIRK channels with a potency in the nanomolar range, demonstrating its potential as a therapeutic agent for conditions related to neuronal excitability (e.g., epilepsy and anxiety disorders) .
Metabolic Stability Assessment
Another critical aspect of the research involved assessing the metabolic stability of the compound. The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety was found to enhance metabolic stability significantly. In liver microsome assays, compounds containing this moiety showed improved stability compared to prototypical urea-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
